3-(Boc-amino)-L-phenylalanine Methyl Ester
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Overview
Description
3-(Boc-amino)-L-phenylalanine Methyl Ester is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-L-phenylalanine Methyl Ester typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by esterification of the carboxyl group with methanol. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The esterification can be carried out using methanol and a catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Coupling Reactions: Often carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Hydrolysis: L-phenylalanine and methanol.
Deprotection: L-phenylalanine methyl ester.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
3-(Boc-amino)-L-phenylalanine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-L-phenylalanine Methyl Ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, and the ester group provides a handle for further functionalization. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-phenylalanine: Similar structure but without the ester group.
N-Fmoc-L-phenylalanine Methyl Ester: Uses a different protecting group (Fmoc) for the amino group.
L-phenylalanine Methyl Ester: Lacks the Boc protecting group.
Uniqueness
3-(Boc-amino)-L-phenylalanine Methyl Ester is unique due to its dual protection, which provides stability and versatility in synthetic applications. The Boc group offers protection under basic conditions, while the ester group allows for further functionalization and coupling reactions .
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19) |
InChI Key |
MXVZOXBUVIYHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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